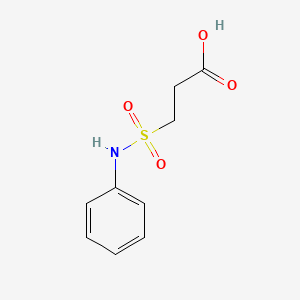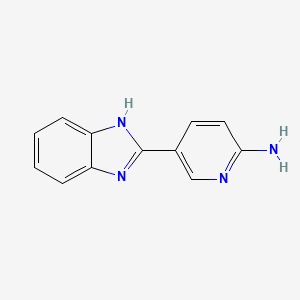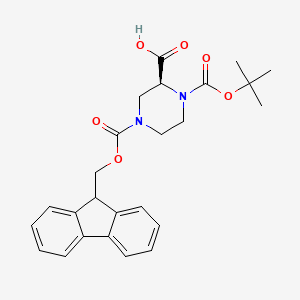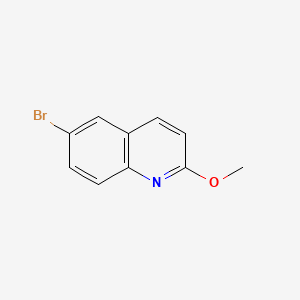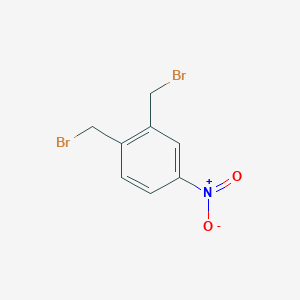
1,2-Bis(bromomethyl)-4-nitrobenzene
概要
説明
1,2-Bis(bromomethyl)-4-nitrobenzene: is an organic compound with the molecular formula C8H7Br2NO2 . It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 2 positions, and a nitro group is attached to the 4 position. This compound is known for its reactivity due to the presence of both bromomethyl and nitro functional groups, making it useful in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)-4-nitrobenzene can be synthesized through a multi-step process starting from 4-nitrotoluene. The general steps involve:
Bromination: 4-nitrotoluene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 1-bromo-4-nitrotoluene.
Further Bromination: The 1-bromo-4-nitrotoluene undergoes further bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1,2-Bis(bromomethyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst or using iron and hydrochloric acid.
Oxidation: The bromomethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thioethers, or ethers depending on the nucleophile used.
Reduction: The major product is 1,2-bis(aminomethyl)-4-nitrobenzene.
Oxidation: The major product is 1,2-bis(carboxymethyl)-4-nitrobenzene.
科学的研究の応用
1,2-Bis(bromomethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
作用機序
The mechanism of action of 1,2-bis(bromomethyl)-4-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl groups are highly reactive towards nucleophiles, leading to the formation of various substituted products. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways. The compound’s reactivity is primarily due to the electron-withdrawing nature of the nitro group, which activates the bromomethyl groups towards nucleophilic attack.
類似化合物との比較
1,2-Bis(bromomethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles compared to 1,2-bis(bromomethyl)-4-nitrobenzene.
1,4-Bis(bromomethyl)-2-nitrobenzene: Has the nitro group in a different position, affecting its reactivity and the types of reactions it undergoes.
1,2-Bis(chloromethyl)-4-nitrobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: this compound is unique due to the combination of bromomethyl and nitro groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.
特性
IUPAC Name |
1,2-bis(bromomethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEFZKJSWNPTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445869 | |
| Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-66-7 | |
| Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


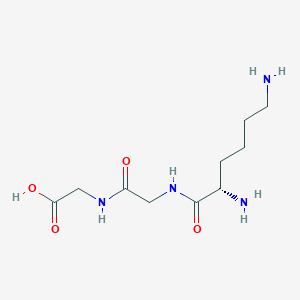
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
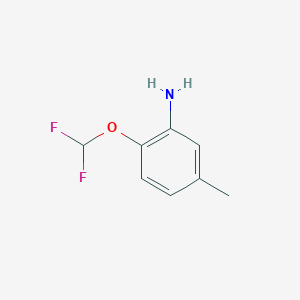
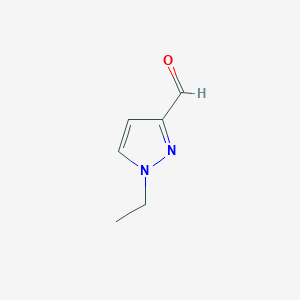
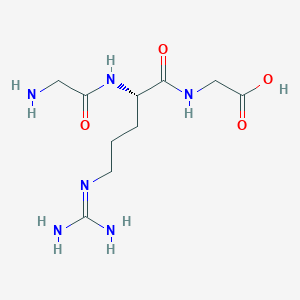
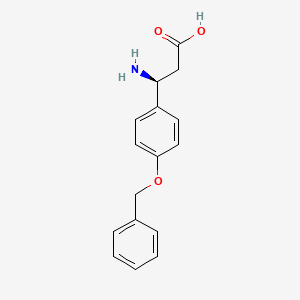
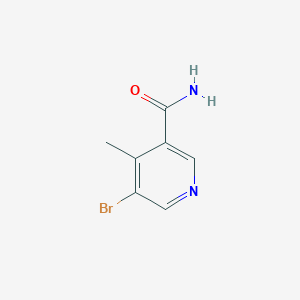
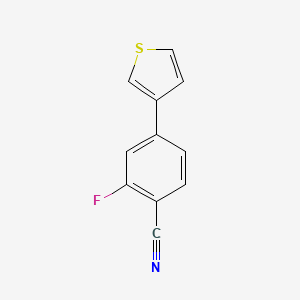
![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)
